Methyl 5-formyl-2-methoxybenzoate
Overview
Description
Methyl 5-formyl-2-methoxybenzoate: is an organic compound with the molecular formula C10H10O4. It is a white to off-white crystalline powder with a melting point of 86-87°C . This compound is used as an intermediate in the synthesis of various bioactive molecules and has applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-formyl-2-methoxybenzoate can be synthesized from methyl 5-formyl-2-hydroxybenzoate and iodomethane. The reaction involves the methylation of the hydroxyl group in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction is carried out in a suitable solvent like dimethylformamide or acetone, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-formyl-2-methoxybenzoate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-formyl-2-methoxybenzoic acid.
Reduction: 5-hydroxymethyl-2-methoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 5-formyl-2-methoxybenzoate is used as an intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) activators and other bioactive molecules .
Biology: In biological research, it is used to prepare derivatives that act as enzyme inhibitors, such as protein tyrosine phosphatase 1B (PTP1B) inhibitors .
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of molecules with anti-inflammatory and anticancer properties .
Industry: In the industrial sector, it is used in the production of fine chemicals and as a building block for more complex organic compounds .
Mechanism of Action
The mechanism of action of methyl 5-formyl-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a precursor to PPAR activators, it modulates the activity of these nuclear receptors, influencing gene expression and metabolic processes . The compound’s formyl group allows it to form covalent bonds with nucleophilic sites on target molecules, thereby altering their function .
Comparison with Similar Compounds
- Methyl 5-formyl-2-hydroxybenzoate
- Methyl 4-formyl-2-methoxybenzoate
- Methyl 5-formyl-2-nitrobenzoate
Uniqueness: Methyl 5-formyl-2-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its methoxy group at the ortho position relative to the formyl group enhances its stability and modifies its electronic properties, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 5-formyl-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRMXICSYWVJRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446041 | |
Record name | METHYL 5-FORMYL-2-METHOXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78515-16-9 | |
Record name | METHYL 5-FORMYL-2-METHOXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 5-FORMYL-2-METHOXYBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 5-formyl-2-methoxybenzoate in pharmaceutical synthesis?
A1: this compound serves as a crucial building block in the production of Eluxadoline []. Researchers have developed a cost-effective method for synthesizing this intermediate, potentially leading to more efficient and affordable production of the drug.
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